5-(4-Phenylpiperazin-1-yl)pentan-1-ol

Catalog No.
S14927462
CAS No.
93151-66-7
M.F
C15H24N2O
M. Wt
248.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Phenylpiperazin-1-yl)pentan-1-ol

CAS Number

93151-66-7

Product Name

5-(4-Phenylpiperazin-1-yl)pentan-1-ol

IUPAC Name

5-(4-phenylpiperazin-1-yl)pentan-1-ol

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C15H24N2O/c18-14-6-2-5-9-16-10-12-17(13-11-16)15-7-3-1-4-8-15/h1,3-4,7-8,18H,2,5-6,9-14H2

InChI Key

YFMBXOCLJCLTHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCCO)C2=CC=CC=C2

5-(4-Phenylpiperazin-1-yl)pentan-1-ol is a chemical compound characterized by the presence of a piperazine ring substituted with a phenyl group and a pentan-1-ol side chain. Its molecular formula is C_{15}H_{22}N_{2}O, and it is classified as an amine due to the presence of the piperazine structure, which is a six-membered ring containing two nitrogen atoms. This compound is of particular interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders.

  • Oxidation: The hydroxyl group in the pentan-1-ol moiety can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can be reduced to yield various derivatives, depending on the reducing agent used.
  • Substitution: The piperazine ring can participate in substitution reactions with electrophiles, allowing for functional group modifications.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Lithium aluminum hydride and sodium borohydride are frequently employed as reducing agents.
  • Substitution: Electrophiles such as alkyl halides or acyl chlorides can facilitate substitution reactions on the piperazine ring.

Major Products Formed

The products formed from these reactions depend on specific conditions and reagents. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the piperazine ring.

5-(4-Phenylpiperazin-1-yl)pentan-1-ol exhibits significant biological activity, particularly in its interactions with neurotransmitter receptors in the central nervous system. It has been studied for its potential therapeutic effects as a ligand for dopamine receptors, which are implicated in various neurological disorders such as schizophrenia, depression, and Parkinson's disease. The compound's mechanism of action involves binding to these receptors, modulating their activity, and influencing critical signaling pathways .

The synthesis of 5-(4-Phenylpiperazin-1-yl)pentan-1-ol can be achieved through several methods:

  • Direct Alkylation: The piperazine derivative can be synthesized through alkylation reactions involving 4-phenylpiperazine and appropriate alkyl halides.
  • Reduction of Ketones: Starting from ketones that contain the desired piperazine structure, reduction processes can yield the alcohol form.
  • Mannich Reaction: This method involves the reaction of formaldehyde with an amine and a ketone to construct the desired piperazine framework.

These synthetic routes may vary in yield and complexity depending on the specific reagents and conditions used .

5-(4-Phenylpiperazin-1-yl)pentan-1-ol has several notable applications:

  • Medicinal Chemistry: It serves as a building block for developing novel pharmaceuticals targeting neurological conditions.
  • Research Tool: The compound is used in biological studies to investigate receptor interactions and signaling pathways.
  • Material Science: It may also find applications in developing new materials due to its unique chemical properties .

Research has shown that 5-(4-Phenylpiperazin-1-yl)pentan-1-ol interacts with various biological receptors, particularly dopamine receptors. Studies indicate that this compound can modulate receptor activity, impacting neurotransmission and potentially leading to therapeutic effects in treating mental health disorders. Its affinity for these receptors makes it a valuable candidate for further pharmacological studies aimed at understanding its role in neuropharmacology .

Several compounds share structural similarities with 5-(4-Phenylpiperazin-1-yl)pentan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-(4-Methylphenyl)piperazineSubstituted piperazine with a methyl groupOften used in antidepressant formulations
4-(3-Chlorophenyl)piperazineChlorine-substituted phenyl groupExhibits different receptor binding properties
4-(2-Hydroxyphenyl)piperazineHydroxyl group on phenylPotential antioxidant properties
5-(4-Fluorophenyl)piperazin-1-yloctan-2-oneLonger alkane chain with fluorine substitutionEnhanced lipophilicity affecting pharmacokinetics

These compounds highlight the structural diversity within the piperazine family while showcasing how variations affect their biological activity and therapeutic potential. The unique combination of a pentan-1-ol side chain with a phenylpiperazine structure distinguishes 5-(4-Phenylpiperazin-1-yl)pentan-1-ol from its counterparts, potentially contributing to its specific pharmacological profile .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

248.188863393 g/mol

Monoisotopic Mass

248.188863393 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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